1,2-Distearoyllecithin
Overview
Description
1,2-Distearoyllecithin, also known as 1,2-Distearoyl-sn-glycero-3-phosphocholine or DSPC, is a type of phosphatidylcholine . It is a small molecule that belongs to the class of organic compounds known as glycerophosphocholines . These are glycerophosphocholines in which the two free -OH are attached to one fatty acid each through an ester linkage .
Molecular Structure Analysis
The molecular formula of this compound is C44H88NO8P . Its molecular weight is 790.1 g/mol . The IUPAC name for this compound is 2,3-di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate . A study has shown that the DSPC lipid maintained its perfectly spherical structure due to its cylindrical geometric structure and small-size head group .
Scientific Research Applications
1. Contaminant Identification in Biological Studies
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC), commonly found in varying amounts in commercial batches, can contain contaminants like 1,3-distearoyl-glycerol-2-phosphocholine (beta-lecithin). These contaminants can significantly affect systematic biological studies. Identification and separation of such contaminants are crucial for the purity and efficacy of DSPC in research applications (Ponpipom & Bugianesi, 1980).
2. Understanding Lipid Structure and Polymorphism
1,2-Distearoyllecithin has been studied to understand the structure of various lecithin-water phases and the conformation of their hydrocarbon chains. This research is essential for comprehending the behavior of lipids in biological membranes and their response to different temperatures and environments (Tardieu, Luzzati, & Reman, 1973).
3. Investigating Lipid Alloy Properties
The volumetric properties of lipid alloys, such as mixtures of dimyristoyllecithin and this compound, have been explored using techniques like mass densitometry. This research helps in understanding the phase behavior of lipid mixtures, which is crucial for the development of lipid-based systems in various scientific applications (Schmidt & Knoll, 1986).
4. Studying Cholesterol and Phospholipid Interactions
Research involving this compound has contributed to understanding how cholesterol interacts with phospholipids in bilayers. These interactions are fundamental to the study of cell membranes and lipid-based drug delivery systems (Albertini et al., 1990).
Mechanism of Action
Target of Action
1,2-Distearoyllecithin, also known as 1,2-Distearoyl-rac-glycero-3-phosphocholine, belongs to the class of organic compounds known as phosphatidylcholines .
Mode of Action
As a phosphatidylcholine, it may interact with various cellular components, influencing membrane fluidity and participating in signal transduction pathways .
Biochemical Pathways
As a phosphatidylcholine, it may be involved in lipid metabolism and signal transduction pathways .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
As a phosphatidylcholine, it may influence cell membrane integrity and function .
Biochemical Analysis
Biochemical Properties
1,2-Distearoyllecithin interacts with various biomolecules. For instance, it has been found to affect the expression of MKI67 mRNA when co-treated with other compounds
Cellular Effects
It has been associated with cellular response to stress
Molecular Mechanism
Properties
IUPAC Name |
2,3-di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJAVPSFFCBXDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H88NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963380 | |
Record name | 1,2-Distearoyllecithin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4539-70-2, 97281-48-6 | |
Record name | Distearoylphosphatidylcholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4539-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Distearoyllecithin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004539702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrogenated soybean phosphatidylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097281486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Distearoyllecithin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14099 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,2-Distearoyllecithin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphatidylcholines, soya, hydrogenated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISTEAROYLPHOSPHATIDYLCHOLINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAG959U971 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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